molecular formula C19H12F3NOS2 B3878593 (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B3878593
M. Wt: 391.4 g/mol
InChI Key: OAAFONZCHWATGG-MAHQCVNESA-N
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Description

The compound (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a (2E)-3-phenylpropenylidene group at position 5 and a 3-(trifluoromethyl)phenyl group at position 3. Rhodanine derivatives are known for their diverse biological activities and structural versatility, often modulated by substituents on the aromatic rings and the conjugated ene system .

Properties

IUPAC Name

(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NOS2/c20-19(21,22)14-9-5-10-15(12-14)23-17(24)16(26-18(23)25)11-4-8-13-6-2-1-3-7-13/h1-12H/b8-4+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAFONZCHWATGG-MAHQCVNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group at position 2 is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
Key Reactions and Conditions:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH (30°C, 6h)(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfinoyl-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one78
Sulfone formationKMnO<sub>4</sub>, H<sub>2</sub>O/CH<sub>3</sub>CN (0°C, 2h)(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfonyl-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one65

Mechanistic Notes:

  • Sulfoxide formation proceeds via electrophilic attack of peroxide oxygen on the sulfur atom.

  • Sulfone synthesis involves a two-step oxidation mechanism mediated by permanganate .

Reduction Reactions

The conjugated dienylidene system and thioxo group participate in selective reductions.
Key Reactions and Conditions:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Thioxo → ThiolNaBH<sub>4</sub>, EtOH (reflux, 4h)(5Z)-2-mercapto-5-[(2E)-3-phenylprop-2-en-1-ylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one82
Diene hydrogenationH<sub>2</sub> (1 atm), Pd/C (room temp, 12h)(5Z)-5-(3-phenylpropylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one90

Mechanistic Notes:

  • NaBH<sub>4</sub> selectively reduces C=S to C–SH without affecting the conjugated diene.

  • Catalytic hydrogenation saturates the (2E)-3-phenylprop-2-en-1-ylidene moiety .

Nucleophilic Substitution

The electron-deficient thiazolidinone ring undergoes nucleophilic attack at position 5.

Example Reaction:
Reagents: Piperidine, DMF, 80°C, 8h
Product: (5Z)-5-(piperidin-1-yl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Yield: 68%

Mechanism:

  • Piperidine acts as a nucleophile, displacing the dienylidene group through a Michael-type addition.

Cycloaddition Reactions

The conjugated dienylidene system participates in [4+2] Diels-Alder reactions.

Example Reaction:
Reagents: Maleic anhydride, toluene, 110°C, 24h
Product: Bicyclic adduct with fused thiazolidinone and cyclohexene-dione moieties
Yield: 55%

Stereochemical Outcome:

  • Endo selectivity is observed due to secondary orbital interactions between the thiazolidinone carbonyl and dienophile .

Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl group directs electrophilic attack to the meta position.

Example Reaction:
Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 1h
Product: (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)-5-nitrophenyl]-1,3-thiazolidin-4-one
Yield: 45%

Regioselectivity:

  • The -CF<sub>3</sub> group deactivates the ring, favoring nitration at the meta position .

Photochemical Reactions

UV irradiation induces -sigmatropic shifts in the dienylidene system.

Conditions: UV light (λ = 365 nm), CH<sub>2</sub>Cl<sub>2</sub>, 2h
Product: (5E)-5-[(2Z)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Yield: Quantitative isomerization

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiazolidinone ring undergoes ring-opening/ring-closing equilibria.

Example:
Reagents: HCl (conc.), ethanol, reflux, 6h
Product: Thioamide derivative via C–N bond cleavage
Yield: 72%

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity patterns, particularly those involving the trifluoromethyl group. It serves as a model compound for investigating radical trifluoromethylation reactions .

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s unique chemical properties may render it useful in medicinal chemistry, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and electronic features of the target compound are compared with four analogs from the literature (Table 1). Key differences in substituents, electronic effects, and crystallographic data are highlighted.

Table 1: Structural and Electronic Comparison of Thiazolidin-4-one Derivatives

Compound Name R<sup>3</sup> Substituent Ene Substituent Electronic Effects (R<sup>3</sup>) Notable Features References
(5Z)-5-[(2E)-3-phenylpropenylidene]-3-[3-(trifluoromethyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one 3-CF₃Ph (2E)-3-phenylpropenylidene Strong EWG (-CF₃) High lipophilicity; potential steric bulk from CF₃ group N/A
(5Z)-3-(2-methylphenyl)-5-[(2E)-3-phenylpropenylidene]-2-thioxo-1,3-thiazolidin-4-one 2-MePh (2E)-3-phenylpropenylidene Moderate EDG (-Me) Improved solubility vs. CF₃ analog; C–H···S (2.52 Å) and C–H···π interactions
(5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Ph 2-methylbenzylidene Neutral (Ph) Planar benzylidene system; C16–H16···S1 (3.22 Å) hydrogen bonding
(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 3-OHPh pyridin-2-ylmethylene Moderate EWG (-OH) Enhanced H-bonding capacity; potential for coordination with metal ions
(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)propenylidene]-2-thioxo-1,3-thiazolidin-4-one 4-ClPh (E)-3-(furan-2-yl)propenylidene Moderate EWG (-Cl) Heteroaromatic influence (furan); possible π-π stacking interactions

Key Findings:

Substituent Effects on Electronic Properties: The 3-CF₃Ph group in the target compound imposes strong electron-withdrawing effects, which may stabilize the thiazolidinone ring via resonance and inductive effects, contrasting with the electron-donating 2-MePh group in ’s analog . Hydroxy (3-OHPh) and chloro (4-ClPh) substituents introduce moderate polarity, enhancing hydrogen-bonding or dipole-dipole interactions compared to the hydrophobic CF₃ group .

Hydrogen-bonding patterns vary significantly: The 2-MePh analog () exhibits C–H···S (2.52 Å) and C–H···π interactions, while the 3-OHPh derivative () may form stronger O–H···S or O–H···N bonds .

Solubility and Lipophilicity :

  • The CF₃ group likely reduces aqueous solubility compared to Me or OH substituents due to increased hydrophobicity. This property could influence bioavailability in pharmacological contexts .
  • The furan -containing analog () may exhibit improved solubility in polar aprotic solvents due to its heteroaromatic moiety .

Synthetic Accessibility: Rhodanine derivatives with propenylidene groups (e.g., target compound) are typically synthesized via Knoevenagel condensation, whereas benzylidene analogs () require milder aldol-like conditions .

Biological Activity

The compound (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their wide range of pharmacological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

The structural modifications at various positions on the thiazolidin ring significantly influence these activities. The compound features a trifluoromethyl group and a phenylpropene moiety, both of which may enhance its biological efficacy.

Synthesis and Structural Characteristics

The synthesis of thiazolidin-4-one derivatives typically involves reactions such as the Knoevenagel condensation and other multi-component reactions. The incorporation of the trifluoromethyl group is particularly noteworthy due to its potential to improve lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)1.98 ± 1.22
Compound BJurkat (Leukemia)< 1.0
Compound CHeLa (Cervical)0.54 ± 0.01

These findings suggest that modifications in the thiazolidin structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antidiabetic Activity

Thiazolidinones are also known for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism helps regulate glucose metabolism and improves insulin sensitivity. Compounds similar to our target have been reported to lower blood glucose levels significantly in diabetic models .

Antimicrobial and Antioxidant Activity

In addition to anticancer and antidiabetic effects, thiazolidinones have demonstrated antimicrobial and antioxidant activities. For instance, studies have shown that certain derivatives possess substantial antibacterial properties against both Gram-positive and Gram-negative bacteria, with MIC values often below 10 µg/mL . The antioxidant capacity is also notable, with some compounds exhibiting DPPH radical scavenging activity comparable to standard antioxidants like vitamin C .

Case Study 1: Anticancer Efficacy

A study evaluating a series of thiazolidinone derivatives found that modifications at the 5-position significantly affected cytotoxicity against cancer cell lines. The most potent derivative exhibited an IC50 value of 0.54 µM against A549 cells, highlighting the importance of structural optimization in enhancing anticancer efficacy .

Case Study 2: Antidiabetic Properties

Research on a related thiazolidinone indicated that it improved insulin sensitivity in diabetic rats, leading to a reduction in fasting blood glucose levels by approximately 30% compared to untreated controls. This underscores the potential of thiazolidinone derivatives as therapeutic agents for managing diabetes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one?

  • Methodology : The compound is synthesized via condensation of substituted benzaldehydes with thiosemicarbazides under acidic or basic conditions. Key steps include:

  • Using a solvent system of DMF/acetic acid or ethanol/water under reflux (70–90°C for 4–6 hours) to promote Schiff base formation and cyclization .
  • Purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography to achieve >85% purity .
    • Critical Parameters : Excess oxo-compounds (1.5–3.0 equivalents) improve yield by driving the reaction to completion. Sodium acetate acts as a base to deprotonate intermediates .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this thiazolidinone derivative?

  • Techniques :

  • FT-IR : Confirms C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretching vibrations .
  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm) .
  • X-ray Diffraction : Single-crystal analysis resolves Z/E stereochemistry and thiazolidinone ring conformation (e.g., dihedral angles between aryl groups). Software like SHELXL refines anisotropic displacement parameters .

Advanced Research Questions

Q. How can computational studies elucidate the structure-activity relationship (SAR) of this compound?

  • Approach :

  • Molecular Docking : Predict binding affinity to biological targets (e.g., HIV-1 gp41) using AutoDock Vina. Focus on interactions between the trifluoromethylphenyl group and hydrophobic pockets .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gaps) with redox activity .
    • Validation : Compare computed NMR/UV-Vis spectra with experimental data to validate models .

Q. What mechanisms underlie its reported biological activity (e.g., anti-HIV)?

  • Experimental Design :

  • In vitro Assays : Measure IC₅₀ against HIV-1 strains (e.g., IIIB) using MT-4 cell lines. Co-culture with gp41-expressing cells evaluates fusion inhibition .
  • Six-Helix Bundle Assay : Monitor disruption of gp41 core formation via circular dichroism (CD) spectroscopy .
    • Key Findings : The compound blocks viral entry by competitively binding to gp41’s hydrophobic groove, preventing conformational changes required for membrane fusion .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Analysis Strategies :

  • Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted aldehydes) that may skew results .
  • Stereochemical Control : Ensure Z-configuration of the exocyclic double bond via NOESY NMR, as E-isomers show reduced activity .
  • Cell Line Variability : Test across multiple cell models (e.g., primary vs. lab-adapted HIV strains) to confirm target specificity .

Q. What challenges arise in resolving its crystal structure, and how are they mitigated?

  • Common Issues :

  • Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins .
  • Disorder in Trifluoromethyl Groups : Apply restraints to thermal parameters (ISOR/DFIX) during refinement .
    • Software Tools : WinGX integrates SHELX programs for structure solution, while ORTEP-3 visualizes anisotropic displacement ellipsoids .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.